molecular formula C18H25N5O2S B2831329 N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine CAS No. 923246-33-7

N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine

Cat. No. B2831329
CAS RN: 923246-33-7
M. Wt: 375.49
InChI Key: KWJQPPOJIYUSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, also known as ETP-46464, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and inhibition of this enzyme has been shown to enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.

Scientific Research Applications

Hypoglycemic Agents

Research has demonstrated the synthesis and evaluation of novel derivatives related to N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, highlighting their potential as dual-acting hypoglycemic agents. These compounds have shown efficacy in activating glucokinase (GK) and PPARγ, two critical targets in the management of blood glucose levels. For example, a study by Song et al. (2011) developed derivatives that, upon oral administration to mice, significantly reduced glucose levels after glucose loading, indicating their potential as treatments for diabetes mellitus (Song et al., 2011).

Anticancer Activity

Another area of application involves the synthesis of compounds with antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized derivatives displaying moderate to good antiproliferative effects on various cancer cell lines, including breast and colon cancers. This research underscores the potential of such compounds in cancer therapy, with certain derivatives identified as potential candidates for further investigation due to their promising anticancer activities (Mallesha et al., 2012).

Carbon Dioxide Capture

The chemical structure derived from N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine has also been explored for environmental applications, such as carbon dioxide (CO2) capture. Freeman et al. (2010) investigated the degradation of aqueous piperazine, a derivative, in CO2 capture processes, highlighting its superior resistance to thermal degradation and oxidation compared to other amines. This property makes it highly beneficial for use in absorption/stripping processes aimed at CO2 capture, potentially contributing to more efficient and durable CO2 capture technologies (Freeman et al., 2010).

Antimicrobial Agents

Moreover, the compound's derivatives have been evaluated for their antimicrobial properties. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, demonstrating potent inhibitory activity against various strains of bacteria, indicating their potential as antimicrobial agents. This suggests that modifications to the core structure of N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine can yield compounds with significant antimicrobial efficacy (Krishnamurthy et al., 2011).

properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-8-10-23(11-9-22)26(24,25)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJQPPOJIYUSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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